Product packaging for AT-035(Cat. No.:)

AT-035

Cat. No.: B1192210
M. Wt: 353.554
InChI Key: IPYIZXVSNKMLOX-PUZFROQSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Opioid Receptor Family and Distinctive Characteristics of the NOP Receptor

The opioid receptor family, a class of G protein-coupled receptors (GPCRs), is broadly categorized into mu (μ), delta (δ), and kappa (κ) opioid receptors, which mediate the analgesic, euphoric, and dysphoric effects associated with classical opioids. The nociceptin (B549756)/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, constitutes the fourth and most recently discovered member of this family wikipedia.orgciteab.com. Despite sharing significant sequence homology (approximately 65% in transmembrane domains) with the classical opioid receptors, the NOP receptor exhibits distinctive pharmacological characteristics citeab.comwikipedia.org. Unlike the other opioid receptors, the NOP receptor does not bind classical opioid ligands with high affinity, nor do classical opioid peptides bind to it effectively citeab.comwikipedia.org. This unique ligand binding profile underscores its separate functional identity within the opioid receptor superfamily.

Historical Context and Discovery of the Endogenous NOP Ligand, Nociceptin/Orphanin FQ (N/OFQ)

The NOP receptor was initially identified as an "orphan" receptor in 1995 due to its structural similarity to opioid receptors but lack of binding to known opioid ligands citeab.comwikipedia.org. Shortly thereafter, its endogenous ligand, a 17-amino acid neuropeptide, was independently discovered by two research groups and named nociceptin (for its ability to induce hyperalgesia) and orphanin FQ (for its N-terminal phenylalanine and C-terminal glutamine) citeab.comwikipedia.org. The official nomenclature for this peptide is now Nociceptin/Orphanin FQ (N/OFQ), and its receptor is designated NOP citeab.com. This discovery marked a significant milestone, de-orphaning the receptor and opening new avenues for understanding its physiological roles.

Foundational Research Highlighting the Unique Pharmacological Profile of the NOP System

Foundational research has elucidated the unique pharmacological profile of the NOP system, distinguishing it from the classical opioid systems. Activation of the NOP receptor by N/OFQ typically leads to the inhibition of adenylate cyclase, an increase in K+ conductance, and inhibition of Ca2+ conductance, resulting in neuronal hyperpolarization wikipedia.org. Unlike classical opioid peptides that primarily produce analgesia, N/OFQ can induce hyperalgesia (increased pain sensitivity) when administered intracerebroventricularly, highlighting its complex and often anti-opioid effects wikipedia.org. Furthermore, the NOP system is widely distributed throughout the central nervous system, including regions involved in pain, reward, stress, and emotion, as well as in peripheral organs wikipedia.orgsarchemlabs.com. Studies have shown that NOP receptor activation can modulate various behaviors, including anxiety, depression, drug abuse, and motor control, often in ways distinct from or even opposite to classical opioid receptor activation wikipedia.orgsarchemlabs.com. For instance, NOP agonists have demonstrated anxiolytic-like effects and can attenuate the rewarding effects of abused drugs, including opioids, cocaine, and alcohol, without producing the reinforcing effects typically associated with mu-opioid receptor agonists wikipedia.orgwikipedia.orgsarchemlabs.comwikipedia.org.

Rationale for Investigating NOP Receptor Agonists in Fundamental and Preclinical Research

The distinctive pharmacological profile of the NOP receptor system makes its agonists a compelling target for fundamental and preclinical research. The potential for NOP agonists to produce anxiolytic effects, modulate substance abuse, and influence pain pathways without the common side effects of classical opioids (such as respiratory depression, physical dependence, or reinforcing effects) provides a strong rationale for their investigation wikipedia.orgwikipedia.orgsarchemlabs.comwikipedia.org. Preclinical studies have explored NOP agonists for their efficacy in models of anxiety, cough, substance abuse, pain (both spinal and peripheral), and urinary incontinence wikipedia.org. The development of novel nonpeptide NOP ligands, such as AT-035, has been crucial in advancing this research. This compound is characterized as a high-affinity and selective NOP agonist, and its functional properties have been evaluated in various in vitro assays wikipedia.org. Research into compounds like this compound contributes to a deeper understanding of NOP receptor pharmacology and its therapeutic potential, particularly in developing new treatments for neurological and psychiatric disorders with improved safety profiles compared to traditional opioid-based therapies wikipedia.org.

Properties

Molecular Formula

C23H35N3

Molecular Weight

353.554

IUPAC Name

(1-(1-((1s,4s)-4-Isopropylcyclohexyl)piperidin-4-yl)-1H-indol-3-yl)methanamine

InChI

InChI=1S/C23H35N3/c1-17(2)18-7-9-20(10-8-18)25-13-11-21(12-14-25)26-16-19(15-24)22-5-3-4-6-23(22)26/h3-6,16-18,20-21H,7-15,24H2,1-2H3/t18-,20+

InChI Key

IPYIZXVSNKMLOX-PUZFROQSSA-N

SMILES

NCC1=CN(C2CCN([C@H]3CC[C@@H](C(C)C)CC3)CC2)C4=C1C=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AT-035;  AT 035;  AT035

Origin of Product

United States

Identification and Characterization of At 035 Within Nop Receptor Agonist Research

Discovery and Initial Classification of AT-035 as a Non-Peptide NOP Receptor Agonist

This compound is a notable chemical compound that emerged from the ongoing research into novel nociceptin (B549756)/orphanin FQ peptide (NOP) receptor ligands. Its discovery marked it as a non-peptide NOP receptor agonist, distinguishing it from peptide-based ligands. Initial characterization of this compound, alongside other compounds in the AT-series (AT-001, AT-004, AT-090, and AT-127), was performed using the [³⁵S]GTPγS binding assay in Chinese hamster ovary (CHO) cells transfected with the human NOP receptor. These early investigations revealed that this compound exhibits partial agonist activity at the NOP receptor, with an efficacy of approximately 0.21 to 0.36 relative to the full agonist N/OFQ (efficacies ranging from 0.21 to 0.61 for the series, with N/OFQ set at 1.00). unife.itnih.gov

Further functional assays, including calcium mobilization and mouse colon assays, demonstrated that the AT compounds, including this compound, behaved as NOP full agonists in these specific contexts. However, in the [³⁵S]GTPγS and BRET assays, they consistently showed partial agonist activity. nih.gov

Position of this compound within the AT-Series of Novel NOP Ligands

This compound is an integral member of the AT-series, a class of novel NOP ligands primarily derived from piperidinyl indole (B1671886) scaffolds. Specifically, this compound is characterized as a C(3)-substituted indole, bearing a primary amine on a single methylene (B1212753) linker. This structural motif contributes to its pharmacological profile. unife.it

Research has established this compound as a high-affinity NOP ligand. Its binding affinity (Ki) for the NOP receptor is reported as 3 nM. A key characteristic of this compound is its selectivity, demonstrating approximately 20-fold selectivity over the mu-opioid receptor (MOP). While it shows high affinity, its potency as a NOP partial agonist is considered modest. unife.it

The AT-series compounds, including this compound, consistently display high NOP affinity and act as NOP agonists across various functional assays. The rank order of potency for these compounds has been established as AT-127 ≥ AT-090 ≥ this compound > AT-004 = AT-001. nih.gov

The following table summarizes key research findings for this compound regarding its NOP receptor binding and functional activity:

Table 1: NOP Receptor Binding Affinity and Functional Efficacy of this compound

ParameterValue (this compound)Reference
NOP Ki (nM)3 unife.it
Selectivity vs. MOP~20-fold unife.it
Efficacy in [³⁵S]GTPγS Assay (relative to N/OFQ=1.00)0.21-0.36 nih.gov
Potency Rank in AT-SeriesAT-127 ≥ AT-090 ≥ this compound > AT-004 = AT-001 nih.gov
Functional BehaviorPartial Agonist (GTPγS, BRET); Full Agonist (calcium mobilization, mouse colon) nih.gov

Research Designations and Academic Accessibility of this compound

This compound is designated as a compound "For research use only." medchemexpress.com This classification indicates that the compound is intended solely for laboratory research purposes and is not approved for human use, diagnostic procedures, or therapeutic applications. Its availability is typically through specialized chemical suppliers who cater to the scientific community, providing it as a research tool for investigating the NOP receptor system and its potential physiological roles. Academic researchers can typically access this compound for their studies, consistent with its designation as a research-grade chemical. medchemexpress.com

Molecular Mechanisms of Action of At 035 at the Nop Receptor

NOP Receptor Binding and Ligand-Receptor Interaction Profile of AT-035

The interaction of this compound with the NOP receptor is characterized by its high binding affinity and its profile of selectivity against other opioid receptor subtypes.

Determination of NOP Receptor Affinity

This compound demonstrates high affinity for the NOP receptor. In in vitro functional assays, this compound behaves as a NOP agonist, exhibiting a specific rank order of potency among a series of related AT compounds: AT-127 > AT-090 > this compound > AT-004 = AT-001. Furthermore, studies utilizing the [³⁵S]GTPγS binding assay and Bioluminescence Resonance Energy Transfer (BRET) assays have characterized this compound as a partial agonist at the NOP receptor.

Assessment of Selectivity Profile Against Classical Opioid Receptors (μ, δ, κ)

This compound is recognized as a selective NOP agonist. The NOP receptor, despite its homology with classical opioid receptors, typically does not bind with high affinity to ligands of the mu (μ), delta (δ), or kappa (κ) opioid receptors. While specific quantitative binding data (e.g., Ki or IC50 values) for this compound across all classical opioid receptors were not explicitly detailed in the available literature, other AT compounds in the same series have shown significantly higher binding selectivity for NOP over kappa (KOP) receptors, with selectivity exceeding 30-fold. This characteristic selectivity is a defining feature of NOP receptor agonists, distinguishing their pharmacological profile from that of classical opioids.

G Protein-Coupled Receptor Signaling Cascades Activated by this compound

As a NOP receptor agonist, this compound is expected to activate the intracellular signaling pathways characteristic of this Gi/o-coupled GPCR.

Inhibition of Adenylyl Cyclase and Downstream Cyclic Adenosine (B11128) Monophosphate (cAMP) Modulation

Activation of the NOP receptor by agonists such as this compound leads to the coupling with inhibitory G proteins (Gαi or Gαo subunits). This coupling results in the inhibition of adenylyl cyclase (AC) activity. The subsequent decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP) is a key downstream effect, modulating various cellular processes that rely on this important second messenger.

Modulation of Neuronal Ion Channel Activity (e.g., K+ Conductance, Ca2+ Conductance)

NOP receptor activation, mediated by the Gβγ subunits dissociated from the G protein, directly influences neuronal ion channel activity. Specifically, it leads to the activation of G protein-coupled inwardly rectifying potassium (Kir3) channels, increasing K+ conductance. This increased potassium efflux results in postsynaptic hyperpolarization, which can inhibit neuronal excitation or the propagation of action potentials. Concurrently, NOP receptor activation inhibits presynaptic voltage-gated calcium (Ca2+) channels, including Cav2.1, Cav2.2, and Cav2.3. This reduction in calcium influx can significantly modulate neurotransmitter release.

Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

Beyond the direct modulation of adenylyl cyclase and ion channels, NOP receptor activation has also been shown to initiate Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This activation can occur through Gαi/o pathways, potentially involving the activation of Phospholipase A2 (PLA2). The MAPK pathway is a critical intracellular signaling network involved in diverse cellular responses, including cell growth, differentiation, and stress responses.

Data Tables

Table 1: NOP Receptor Agonist Potency of AT Compounds

CompoundRelative Potency (Rank Order)Functional Assay
AT-127HighestNOP Agonism
AT-090HighNOP Agonism
This compoundModerateNOP Agonism
AT-004LowestNOP Agonism
AT-001LowestNOP Agonism

Note: Based on observed rank order of potency in various functional assays for NOP agonism.

Table 2: Key Signaling Events Downstream of NOP Receptor Activation

Signaling Pathway ComponentEffect of NOP Receptor ActivationMediating G Protein Subunit
Adenylyl Cyclase (AC)InhibitionGαi/o
Cyclic AMP (cAMP)Decrease in intracellular levelsGαi/o
K+ Channels (Kir3)Activation (increased conductance)Gβγ
Ca2+ Channels (Cav2.x)Inhibition (decreased conductance)Gβγ
MAPK CascadesActivationGαi/o (via PLA2)

Note: These are canonical signaling pathways activated by NOP receptor agonists like this compound.

Coupling to Pertussis Toxin-Sensitive and -Insensitive G Protein Subtypes (Gαi/o, Gαz, Gα14, Gα16)

The Nociceptin (B549756)/Orphanin FQ peptide (NOP) receptor is a member of the G protein-coupled receptor (GPCR) family, primarily coupling to pertussis toxin (PTX)-sensitive G proteins, specifically the Gαi/o subtypes. nih.govmdpi.commolview.org Activation of Gαi/o typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.govmdpi.commolview.org This coupling also influences ion channel activity, promoting the stimulation of potassium currents and the inhibition of calcium channels, which collectively contribute to the inhibition of neuronal firing. nih.govmdpi.com

Beyond the PTX-sensitive Gαi/o pathways, the NOP receptor has also been shown to couple to pertussis toxin-insensitive G protein subtypes, including Gαz, Gα14, and Gα16. nih.gov The engagement of these diverse G protein subtypes allows for a broad range of downstream signaling cascades upon NOP receptor activation. nih.gov

Studies characterizing the AT series of compounds, including this compound, have utilized assays such as the [35S]GTPγS binding assay and bioluminescence resonance energy transfer (BRET) assays to assess their interaction and coupling with G proteins. nih.gov These assays provide crucial data on the potency and efficacy of this compound in activating G protein-mediated signaling pathways. nih.gov

Functional Selectivity and Biased Agonism of this compound

Functional selectivity, also known as biased agonism, is a critical concept in GPCR pharmacology where different ligands for the same receptor can selectively activate distinct intracellular signaling pathways. molview.org This phenomenon suggests that ligands can stabilize unique active conformations of the receptor, leading to preferential engagement with specific transducer proteins, such as G proteins or β-arrestins.

Comparative Analysis of Partial versus Full Agonist Activity Across Diverse Functional Assays

This compound, along with other compounds in the AT series, has been characterized across a spectrum of functional assays to determine its agonist activity. The classification of a compound as a partial or full agonist can be highly dependent on the specific assay used and the level of receptor expression.

This compound consistently behaves as a NOP agonist across all tested functional assays. nih.gov However, its intrinsic activity varies depending on the downstream signaling pathway being measured:

Partial Agonist Activity : In the [35S]GTPγS binding assay and BRET assays, this compound exhibits partial agonist activity. Its intrinsic activity in the [35S]GTPγS binding assay ranges from 0.21 to 0.36 relative to the full agonist Nociceptin/Orphanin FQ (N/OFQ). nih.gov

Full Agonist Activity : In contrast, this compound behaves as a full agonist in both the calcium mobilization assay and the mouse colon bioassay. nih.gov

The potency of this compound also varies, with its EC50 values being 5 to 40 times higher than its Ki values. nih.gov The rank order of potency for the AT compounds is AT-127 ≥ AT-090 ≥ this compound > AT-004 = AT-001. nih.gov

The following table summarizes the agonist activity of this compound in diverse functional assays:

Assay TypeThis compound Agonist Activity
[35S]GTPγS bindingPartial agonist (0.21-0.36 intrinsic activity relative to N/OFQ)
BRET assayPartial agonist
Calcium mobilizationFull agonist
Mouse colon bioassayFull agonist

The binding affinity and selectivity of this compound for the NOP receptor are presented below:

ParameterValue (this compound)
Ki (recombinant human NOP receptor)3-10 nM
Selectivity over mu opioid receptor17-fold

Methodological Approaches and Experimental Paradigms in At 035 Research

Molecular and Cellular Biology Techniques for NOP System Investigation

Molecular and cellular biology techniques are fundamental for characterizing the NOP receptor and its interactions with ligands such as AT-035. These methods enable the study of receptor expression, ligand binding, and the downstream signaling cascades initiated upon receptor activation.

A cornerstone of NOP system investigation involves the use of recombinant cell lines. Human NOP receptors are commonly expressed in heterologous systems, such as Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells, to provide a controlled environment for pharmacological characterization of NOP ligands. wikipedia.orgcenmed.comwikipedia.org These transfected cell lines allow for the study of ligand binding and functional activity in isolation from other opioid receptors. Site-directed mutagenesis studies are also employed to identify critical amino acid residues involved in NOP receptor binding and activation. For instance, the aspartate residue at position 130 (D130^3.32) in the NOP receptor has been shown to be crucial for the binding of endogenous N/OFQ, emphasizing the importance of negative charge at this site for ligand interaction. nih.gov

NOP receptor activation typically couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govwikipedia.orgsarchemlabs.comuni.lulabsolu.ca Functional assays, such as the [35S]GTPγS binding assay, are routinely used to quantify the G-protein activation induced by NOP agonists like this compound. In these assays, this compound has demonstrated partial agonist efficacy at the NOP receptor. nih.govwikipedia.orgwikipedia.org

Beyond G-protein coupling, NOP receptors also activate various intracellular kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways. Specifically, N/OFQ, the endogenous ligand for NOP, has been shown to induce NOP receptor-mediated increases in extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation in heterologous expression systems such as COS7, CHO, and HEK293 cells. wikipedia.org Furthermore, NOP receptor activity can lead to the activation of phospholipase A2 (PLA2) and protein kinase C (PKC). sarchemlabs.comwikipedia.org The NOP receptor's downstream effects also include the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-sensitive calcium channels, which collectively contribute to the inhibition of neuronal firing. nih.govwikipedia.orgsarchemlabs.comuni.lulabsolu.cazhanggroup.org Calcium mobilization assays are another functional tool used to assess NOP receptor activity, with AT compounds, including this compound, demonstrating the ability to stimulate calcium mobilization. wikipedia.org

Gene Cloning, Receptor Expression, and Site-Directed Mutagenesis Studies

Development and Optimization of Pharmacological Assays

The discovery and characterization of NOP ligands like this compound heavily rely on the development and optimization of robust pharmacological assays. These assays are crucial for identifying novel compounds and precisely quantifying their interactions with the NOP receptor.

High-throughput screening (HTS) methodologies have played a pivotal role in the identification of novel non-peptide NOP ligands. These automated screening techniques allow for the rapid assessment of large chemical libraries, leading to the discovery of diverse chemical classes with NOP receptor activity. wikipedia.orgnih.govnih.govncats.io The success of HTS campaigns has significantly accelerated the discovery phase of NOP ligand research, providing a broad range of compounds for further optimization. For instance, HTS has been instrumental in identifying NOP selective ligands such as MCOPPB, which has shown senolytic effects in addition to its anxiolytic properties.

Quantitative radioligand binding assays are indispensable for determining the binding affinity (Ki) of compounds to the NOP receptor and assessing their selectivity. These assays typically involve incubating cell membranes expressing the human NOP receptor with a radiolabeled NOP ligand, such as [3H]-N/OFQ, in the presence or absence of varying concentrations of the test compound. wikipedia.orgcenmed.comguidetoimmunopharmacology.orgwikidoc.org

The process involves measuring total binding (radioligand binding to both specific receptors and non-receptor components) and non-specific binding (radioligand binding to non-receptor components, determined in the presence of an excess of unlabeled ligand). Specific binding, which represents the binding to the receptor of interest, is then calculated by subtracting non-specific binding from total binding. This compound has been characterized using these assays, demonstrating a high binding affinity for the NOP receptor with a Ki value of 3 nM and approximately 20-fold selectivity over the mu-opioid receptor (MOP). nih.govwikipedia.org

Table 1: Binding Affinity and Functional Efficacy of this compound at Opioid Receptors

CompoundReceptorBinding Affinity (Ki, nM)Functional Efficacy (α, relative to N/OFQ)Selectivity (NOP/MOP)Assay TypeReference
This compoundNOP30.21-0.36 (partial agonist)~20-fold[35S]GTPγS binding, Calcium mobilization nih.govwikipedia.org
This compoundMOP(lower affinity than NOP)(weak affinity)-[35S]GTPγS binding, Receptor Binding nih.govwikipedia.org
This compoundDOPPoor affinity--Receptor Binding nih.govwikipedia.org
This compoundKOPWeak affinity--Receptor Binding nih.gov

Note: Functional efficacy (α) represents intrinsic activity relative to N/OFQ (α=1.00).

High-Throughput Screening Methodologies for NOP Ligand Discovery

Advanced Neurobiological and Electrophysiological Techniques

Beyond in vitro cellular assays, advanced neurobiological and electrophysiological techniques are crucial for understanding the complex roles of the NOP system and the effects of compounds like this compound in more physiologically relevant contexts, including in vivo and ex vivo models.

In vivo studies have been conducted to evaluate the effects of this compound. For example, this compound has been shown to attenuate parkinsonian disabilities in 6-OHDA hemilesioned rats, suggesting its potential in modulating motor function. nih.gov

Electrophysiological techniques, such as patch clamp and slice electrophysiology, provide detailed insights into the cellular mechanisms of NOP receptor action. These methods enable researchers to directly measure changes in neuronal excitability and synaptic transmission induced by NOP ligands. Studies using these techniques have demonstrated that NOP receptor activation can inhibit neuronal firing by activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels. nih.govwikipedia.orgsarchemlabs.comuni.lulabsolu.cazhanggroup.org Furthermore, electrophysiological experiments have investigated the impact of N/OFQ on neurotransmitter release, including GABA and glutamate, in various brain regions such as the central amygdala and ventral tegmental area. wikipedia.orguni.lu

The development of genetic models, such as knock-in mice expressing NOP-eGFP receptors, has significantly advanced the field. These models allow for the visualization of NOP receptor localization and trafficking within the brain, spinal cord, and dorsal root ganglia (DRG). wikipedia.orgguidetoimmunopharmacology.org Functional studies in these mice, including [35S]GTPγS binding and patch-clamp electrophysiology, confirm the functional integrity of the NOP-eGFP receptor and its responsiveness to N/OFQ. guidetoimmunopharmacology.org These advanced techniques are instrumental in dissecting the intricate neurobiological circuitry involving the NOP system and evaluating the physiological impact of NOP-targeted compounds like this compound.

In Vivo Imaging Techniques for Receptor Localization and Occupancy

In vivo imaging techniques, particularly Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are indispensable tools for understanding the distribution and occupancy of NOP receptors in living organisms. These modalities allow for the visualization and quantification of receptor binding in various tissues, including the brain, providing critical information for the development and characterization of NOP receptor ligands such as this compound.

For NOP receptor imaging, specific radioligands have been developed. For instance, [11C]NOP-1A is a well-established radiotracer used in PET studies to measure NOP receptor binding in vivo. This radioligand has been successfully employed to characterize NOP receptor status in human subjects, for example, in studies investigating cocaine use disorder, where increased NOP receptor binding was observed in specific brain regions. Another tritiated NOP antagonist radioligand, [3H]PF-7191, has been developed for in vivo receptor occupancy studies in rodents, aiding in lead optimization and clinical candidate selection for NOP ligands. While direct in vivo imaging studies specifically utilizing this compound as a radioligand were not found in the provided information, the application of these techniques is fundamental for assessing the in vivo pharmacokinetics, biodistribution, and target engagement of NOP agonists like this compound. Such studies would typically involve labeling this compound with a suitable radioisotope to track its distribution and binding to NOP receptors in preclinical animal models, thereby informing its potential therapeutic applications.

Electrophysiological Recordings in Brain Slices and Neuronal Cultures

Electrophysiological recordings in brain slices and neuronal cultures are pivotal for dissecting the cellular and synaptic effects of NOP receptor ligands. These techniques provide high-resolution insights into the direct impact of compounds on neuronal excitability and synaptic transmission.

Studies on the NOP receptor system have widely utilized electrophysiology. For example, the endogenous NOP ligand, Nociceptin (B549756)/Orphanin FQ (N/OFQ), has been shown to induce a hyperpolarizing response in dorsal root ganglia (DRG) neurons during patch-clamp experiments. Furthermore, electrophysiological recordings in hippocampal slices have demonstrated that N/OFQ can reversibly inhibit field excitatory postsynaptic potential (EPSP) slopes, indicating its modulatory role in synaptic activity. The development of NOP-eGFP knock-in mice, which express a functional NOP receptor fused with enhanced green fluorescent protein, has provided an invaluable tool for correlating NOP receptor localization with its functional activity through patch-clamp electrophysiology in both DRG neurons and hippocampal slices.

For this compound, as a NOP agonist, electrophysiological studies would be essential to characterize its direct effects on neuronal membranes and synaptic transmission. These experiments would involve applying this compound to isolated neurons or brain slices and recording changes in membrane potential, ion channel activity, or synaptic currents. Such investigations would help confirm its agonistic action at a cellular level and reveal the precise neuronal circuits it modulates, providing a deeper understanding of its pharmacological profile.

Comprehensive Behavioral Pharmacology Models in Preclinical Animal Research

Preclinical animal research employs a range of comprehensive behavioral pharmacology models to evaluate the in vivo effects of NOP receptor ligands and to assess their potential therapeutic utility. These models are designed to mimic aspects of human conditions and provide insights into the behavioral outcomes of NOP receptor modulation.

NOP receptor agonists, including compounds structurally related to this compound, have been extensively investigated in various preclinical models. These studies aim to explore their efficacy in conditions such as anxiety, cough, substance abuse, and different types of pain (spinal and peripheral). Conversely, NOP receptor antagonists have been examined for their potential in treating pain, depression, and motor symptoms associated with Parkinson's disease. The mouse tail withdrawal assay, a common model for assessing antinociception, has been utilized to study the in vivo effects of NOP ligands, although certain NOP antagonists, like Compound 35, have shown inactivity in this specific in vivo assay.

This compound, characterized as a high-affinity and selective NOP agonist with partial agonist activity in some in vitro assays, would be a candidate for evaluation in a similar spectrum of behavioral models. While specific in vivo behavioral studies directly employing this compound were not detailed in the provided information, its classification as a NOP agonist implies its potential to elicit effects consistent with NOP receptor activation in models of pain modulation, anxiety, and drug reward. For instance, NOP agonists have been shown to reduce the rewarding properties associated with mu-opioid receptor (MOP) activation, suggesting a potential role in substance abuse pharmacotherapy. Therefore, behavioral studies with this compound would likely focus on its impact on nociception, anxiety-like behaviors, and its interaction with classical opioid systems in various animal models.

Application of Computational Chemistry and Chemoinformatics in NOP Ligand Design

Computational chemistry and chemoinformatics play a pivotal role in the rational design, discovery, and optimization of novel ligands targeting the NOP receptor. These approaches leverage computational power to predict molecular interactions, guide synthesis, and understand structure-activity relationships (SAR).

The development of NOP receptor ligands, including non-peptide compounds like this compound, often relies on insights derived from structural biology and computational modeling. The availability of crystal structures of the human NOP receptor in complex with various antagonists, such as Banyu Compound-24 (C-24), has provided atomic-level details of ligand-receptor recognition. These structural templates are crucial for guiding ligand design efforts, enabling researchers to understand the specific residues involved in binding and selectivity.

Computational techniques, including molecular docking simulations, are widely employed to predict how potential ligands interact with the NOP receptor binding pocket. These simulations help in identifying favorable binding poses and estimating binding affinities, thereby prioritizing compounds for synthesis and experimental validation. Furthermore, chemoinformatics tools are used for analyzing large chemical libraries, identifying novel scaffolds, and performing virtual screening to discover new NOP ligands.

Structure-activity relationship (SAR) studies, often informed by computational predictions, are central to optimizing NOP ligands. By systematically modifying chemical moieties and observing changes in binding affinity and functional activity, researchers can refine the design of compounds to achieve desired pharmacological profiles, such as increased selectivity or specific agonistic/antagonistic properties. The discovery of this compound as a novel non-peptide NOP agonist is a testament to the success of such integrated medicinal chemistry strategies, which combine synthetic efforts with computational insights to design and characterize compounds with specific NOP receptor activity.

Future Directions and Unresolved Research Questions for At 035 and Nop Agonists

Deeper Elucidation of Novel NOP Receptor-Mediated Biological Pathways Beyond Known Modulations

The NOP receptor, a G protein-coupled receptor (GPCR), primarily signals through Gαi/o pathways, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.org Beyond this canonical pathway, NOP receptor activation has also been shown to initiate Mitogen-activated protein kinase (MAPK) signaling cascades via Phospholipase A2 (PLA2) activation. wikipedia.org Furthermore, NOP can couple with Pertussis toxin (PTX)-insensitive G protein subtypes such as Gαz, Gα14, and Gα16, with potential interactions also observed with Gα12 and Gαs. wikipedia.org Activation of the canonical β-arrestin pathway leads to receptor phosphorylation, internalization, and subsequent downregulation or recycling. wikipedia.org

Despite these known mechanisms, a comprehensive understanding of all NOP receptor-mediated biological pathways remains incomplete. Future research needs to deeply elucidate novel pathways beyond the well-characterized modulations. Structurally distinct agonist ligands are hypothesized to engage different residues during receptor activation, leading to multiple "active states" and potentially diverse levels of intrinsic efficacy and functional selectivity. nih.gov The NOP receptor system is implicated in a wide array of physiological functions, including locomotor activity, memory, emotional states, food intake, drug abuse, pain transmission, micturition, cough reflexes, and various cardiovascular, respiratory, and immune functions. acs.orgmdpi.com A deeper understanding of the molecular mechanisms underlying these diverse effects, especially those extending beyond the established G-protein and β-arrestin pathways, is crucial for developing highly targeted therapeutics with improved specificity and reduced off-target effects.

Investigation of Non-Canonical Signaling Mechanisms and Their Functional Significance

The concept of biased agonism, or functional selectivity, describes the ability of different ligands to stabilize distinct active conformations of the same receptor, thereby promoting the interaction of the receptor with G proteins over β-arrestin, or vice versa, and eliciting unique signaling patterns. mdpi.comacs.org While NOP receptors are known to functionally recruit both β-arrestin 1 and β-arrestin 2, the kinetics of this recruitment can be ligand-specific. unife.it

AT-035, as a partial NOP agonist, exhibits lower efficacy in promoting NOP/G-protein interaction, which suggests the potential for biased signaling. mdpi.com However, the specific non-canonical signaling mechanisms engaged by this compound and their precise functional significance are not yet fully characterized. Much less is understood about the detailed molecular events occurring after NOP ligand binding, including receptor phosphorylation, internalization, and desensitization, compared to classical opioid GPCRs. nih.govnih.gov Some NOP receptor agonists have already shown differential efficacy in activating G-protein-dependent cAMP inhibition versus G protein-independent arrestin recruitment, indicating functional selectivity. mdpi.com Future research should focus on systematically characterizing the signaling profiles of this compound and other NOP agonists across multiple pathways (e.g., G-protein coupling, β-arrestin recruitment, MAPK activation, ion channel modulation) to identify and exploit specific biased signaling properties. Understanding how distinct ligand-receptor interactions translate into specific downstream cellular responses is paramount for designing safer and more effective NOP-targeted therapeutics, potentially separating desired therapeutic effects from unwanted side effects. mdpi.com

Development of Innovative Preclinical Models for Complex Disease Pathologies

Traditional preclinical animal models, while essential for understanding complex biological systems, often face limitations in fully mimicking the intricate pathology of human diseases. This can lead to a significant translational gap, with only a small percentage of drugs showing efficacy in preclinical models successfully reaching clinical approval. regmed.fr To bridge this gap, there is an urgent need for the development and validation of more predictive and human-relevant preclinical testing approaches.

Innovative preclinical models are emerging that offer enhanced physiological relevance and complexity:

Organ-on-a-chip (OOC) technology enables the creation of microfluidic systems that incorporate cellular microenvironments, simulating the physiological, mechanical, and chemical properties of human tissues and organs. This technology holds promise for modeling complex organs and addressing challenges associated with traditional cell culturing and in vivo models. regmed.fr

Advanced 3D cell culture models , including spheroids and organoids, are increasingly utilized. These models can effectively maintain cell differentiation, as well as RNA and protein expression levels that closely resemble those found in actual organs, offering a more representative environment for drug screening. regmed.fr

In oncology, Patient-Derived Xenografts (PDX) and 3D organoids are being developed to preserve the heterogeneity of tumors and improve the predictability of drug screening. nih.gov

Humanized mice are also being developed as a major tool for accurately modeling human immune responses. regmed.fr

For this compound and other NOP agonists, the development of such innovative preclinical models is crucial. Given the NOP system's involvement in complex conditions like pain, stress-related disorders, neurological diseases, and inflammatory processes, these advanced models can provide a more accurate platform for studying the efficacy and mechanisms of action of NOP agonists in a human-relevant context. The integration of various complementary preclinical methods—including in silico, in vitro, ex vivo, and in vivo approaches—will be essential for a comprehensive evaluation of NOP ligands. researchgate.netnih.gov

Exploration of Polypharmacology and Multi-Targeting Strategies Involving NOP Agonism

Polypharmacology, defined as the design or use of pharmaceutical agents that act on multiple molecular targets or biochemical pathways, is gaining increasing attention as a therapeutic strategy. acs.orgcoherentsolutions.com This approach is particularly relevant for complex, multifactorial diseases where targeting a single pathway or receptor may be insufficient to achieve desired therapeutic outcomes or may lead to resistance. www.gov.uknih.gov

Multi-targeting can manifest in different forms, including the co-administration of multiple drugs or the development of single drugs with multiple ligands, known as multi-target directed ligands (MTDLs). acs.orgwww.gov.uk This strategy holds the promise of delivering superior therapeutic effects and potentially reducing adverse side effects compared to single-target approaches, especially in diseases such as tumors, nervous system disorders, and inflammatory conditions. coherentsolutions.comnih.gov Network pharmacology, which involves screening protein networks through computational approaches, is a valuable tool for identifying interacting proteins and pathways, thereby facilitating the rational design of MTDLs. www.gov.uknih.gov

A compelling example of polypharmacology involving NOP agonism is the development of mixed NOP/opioid receptor agonists. Research indicates that the simultaneous activation of NOP and classical opioid receptors can elicit synergistic analgesic effects, offering a potential avenue for pain management with an improved side-effect profile. premierscience.comacs.org Future research directions for this compound and other NOP agonists should actively explore such multi-targeting strategies. This could involve designing hybrid molecules that selectively engage NOP receptors alongside other relevant targets, or investigating combination therapies where this compound is co-administered with other agents to achieve synergistic therapeutic benefits in complex disease pathologies.

Integration of Artificial Intelligence and Machine Learning in NOP Ligand Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development by enabling the analysis of vast datasets, predicting molecular properties, and optimizing lead compounds with unprecedented speed and accuracy. www.gov.ukwikipedia.org These computational approaches are applied across critical stages of drug development, including target identification, hit/lead discovery and optimization, and preclinical analysis. wikipedia.org

Key applications of AI/ML in this domain include:

Enhanced Predictive Modeling : ML algorithms can analyze large chemical libraries to predict binding affinities and selectivity, significantly reducing the need for extensive experimental screening. wikipedia.org

Virtual Screening : Deep learning models are used to predict GPCR-ligand binding sites and simulate receptor dynamics, providing insights into molecular mechanisms of drug action. wikipedia.org

Generative Models : These models can design novel small molecules with desirable properties, expanding the chemical search space for promising lead candidates.

Structure-Activity Relationship (SAR) Modeling : Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms like random forests, support vector machines (SVMs), and deep neural networks, correlate physicochemical properties of ligands with their biological activity. wikipedia.org

Target Identification and Optimization : AI accelerates the discovery of relevant biological targets and refines drug candidates by improving bioactivity and chemical properties. wikipedia.org

For NOP ligand discovery and optimization, the integration of AI and ML holds immense promise. Future efforts should leverage these technologies to:

Identify Novel NOP Agonists : AI algorithms can screen vast chemical spaces to discover new chemical entities with high affinity and selectivity for the NOP receptor, potentially including novel scaffolds.

Optimize NOP Ligand Properties : ML can be used to optimize the potency, efficacy, and biased signaling profiles of NOP agonists like this compound, guiding the rational design of compounds with desired therapeutic characteristics.

Predict Polypharmacological Interactions : AI/ML can predict the interactions of NOP agonists with multiple targets, facilitating the development of multi-targeting strategies and minimizing off-target effects.

Accelerate Preclinical Development : By predicting ADME-Tox properties and optimizing preclinical study designs, AI can significantly reduce the time and cost associated with bringing NOP agonists to clinical trials.

The increasing investment in AI within the biopharmaceutical industry and the generation of large datasets on protein-ligand interactions underscore the transformative potential of these technologies in shaping the future of NOP-targeted drug discovery. www.gov.uknih.gov

Q & A

Basic Research Questions

Q. What are the foundational chemical and physical properties of AT-035 that inform experimental design?

  • Methodological Answer : Begin with a literature review to collate existing data on this compound’s molecular structure, solubility, stability, and reactivity. Use spectroscopic techniques (e.g., NMR, FTIR) and computational modeling (e.g., DFT calculations) to verify properties. Prioritize peer-reviewed sources over commercial databases to avoid bias .
  • Key Considerations : Document inconsistencies in reported properties (e.g., melting points across studies) and validate via controlled replication .

Q. How to formulate a research question on this compound that balances specificity and feasibility?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Weak: “What does this compound do?”
  • Strong: “How does this compound modulate [specific pathway] in [cell type/model], and what are the dose-response relationships under hypoxic conditions?”
    Use tools like PICO (Population, Intervention, Comparison, Outcome) to refine scope .

Q. What are best practices for designing reproducible experiments with this compound?

  • Methodological Answer :

Controls : Include positive/negative controls (e.g., known inhibitors) and solvent controls.

Replicates : Use ≥3 biological replicates and statistical power analysis to determine sample size.

Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
Reference protocols from journals like Analytical Chemistry for standardization .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan or R’s metafor package. Adjust for variables (e.g., assay type, cell lines, purity of this compound batches).
  • Controlled Replication : Reproduce conflicting experiments under identical conditions, ensuring batch-to-batch consistency via HPLC purity checks (>95%) .
  • Error Analysis : Quantify uncertainties (e.g., via Monte Carlo simulations for instrumental error propagation) .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism or R’s drc package).
  • Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values.
  • Bayesian Hierarchical Modeling : Account for variability across experimental batches or labs .

Q. How to optimize this compound synthesis protocols for scalability while maintaining purity?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use fractional factorial designs to test variables (e.g., catalyst loading, temperature).
  • In-line Analytics : Implement PAT (Process Analytical Technology) like ReactIR for real-time reaction monitoring.
  • Green Chemistry Metrics : Calculate E-factor and atom economy to minimize waste .

Q. What ethical and interdisciplinary challenges arise when integrating this compound into translational studies?

  • Methodological Answer :

  • Ethical Review : Address biocompatibility and off-target effects via preclinical toxicity screens (e.g., Ames test, hERG assay).
  • Interdisciplinary Collaboration : Combine cheminformatics (e.g., molecular docking) with omics data (proteomics/metabolomics) to predict mechanisms. Use FAIR data-sharing platforms like Zenodo for transparency .

Data Management & Reporting

Q. How to structure a research paper on this compound to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?

  • Methodological Answer :

  • Results Section : Present processed data critical to the research question (e.g., dose-response curves) in figures. Raw data (e.g., HPLC chromatograms) go to supplementary materials.
  • Experimental Section : Specify this compound batch numbers, suppliers (e.g., Sigma-Aldrich), and purity verification methods. Use IUPAC nomenclature and avoid abbreviations .

Q. What tools are recommended for managing large datasets from this compound high-throughput screens?

  • Methodological Answer :

  • Database Solutions : Use KNIME or Pipeline Pilot for workflow automation.
  • Visualization : Generate heatmaps or pathway maps with Cytoscape or Gephi.
  • Repositories : Deposit datasets in ChEMBL or PubChem for public access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AT-035
Reactant of Route 2
AT-035

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.